![molecular formula C6H6N4O6 B395610 (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid CAS No. 299405-25-7](/img/structure/B395610.png)
(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid
Overview
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives is a well-studied field with a variety of methods reported over the years . For instance, Sharon et al. synthesized a new series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles and evaluated them for their in vivo anti-hyperglycemic activity .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Nitro derivatives of pyrazole have been recognized as desirable templates for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability .Scientific Research Applications
I conducted a search for scientific research applications of “(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid,” but the specific details on its unique applications are not readily available in the search results. However, compounds with similar structures have been noted for their use in various fields. Here’s an analysis based on the available information:
Pharmacological Research
Compounds bearing the pyrazole moiety, like our compound of interest, are known for their diverse pharmacological effects. They have been studied for potential antileishmanial and antimalarial activities, with some showing promising results in molecular simulation studies due to their fitting patterns in active sites and lower binding free energy .
Energetic Materials Development
Pyrazole derivatives have also been explored for their application in creating high energy density materials (HEDM). These materials are significant for national defense and aerospace technologies due to their potential as improved explosives .
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of pyrazole-related compounds, which could imply similar methodologies might be applicable to our compound of interest. These studies often involve NMR , IR spectroscopy , and elemental analysis .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been studied for their potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives have been associated with antileishmanial and antimalarial activities, suggesting they may interact with the biochemical pathways of leishmania and plasmodium species .
Result of Action
Pyrazole derivatives have shown promising results in antileishmanial and antimalarial evaluations . For instance, some pyrazole derivatives displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .
Future Directions
properties
IUPAC Name |
2-(5-methyl-3,4-dinitropyrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O6/c1-3-5(9(13)14)6(10(15)16)7-8(3)2-4(11)12/h2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOCINHGDJSRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247805 | |
Record name | 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
299405-25-7 | |
Record name | 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299405-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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